An In-depth Technical Guide to 1-Boc-4-(2-pyridinylcarbonyl)-piperazine: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to 1-Boc-4-(2-pyridinylcarbonyl)-piperazine: A Key Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The strategic protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group yields 1-Boc-piperazine, a versatile building block that allows for selective functionalization at the second nitrogen atom. This guide provides a comprehensive technical overview of a specific derivative, 1-Boc-4-(2-pyridinylcarbonyl)-piperazine. While detailed experimental data for this particular compound is not extensively available in the public domain, this document will leverage information from its parent compound, 1-Boc-piperazine, and analogous structures to provide a thorough understanding of its chemical properties, synthesis, and potential applications in drug discovery.
Physicochemical Properties
A solid understanding of a compound's physicochemical properties is fundamental to its application in synthesis and formulation. Below is a summary of the known properties of the parent compound, 1-Boc-piperazine, and the available information for the target molecule, 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.
| Property | 1-Boc-piperazine | 1-Boc-4-(2-pyridinylcarbonyl)-piperazine |
| CAS Number | 57260-71-6[1][2] | 389628-28-8 |
| Molecular Formula | C₉H₁₈N₂O₂[1][3] | C₁₅H₂₁N₃O₃ |
| Molecular Weight | 186.25 g/mol [1][3] | 291.35 g/mol |
| Appearance | White to yellowish crystalline solid[2] | Solid (Appearance not detailed in available literature) |
| Melting Point | 43-47 °C[1] | Not available |
| Boiling Point | 258 °C at 760 mmHg[2] | Not available |
| Solubility | Soluble in organic solvents such as ethanol and acetone; insoluble in water.[3] | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis
The synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine involves the acylation of 1-Boc-piperazine with a derivative of 2-pyridinecarboxylic acid (picolinic acid). The following sections detail a representative synthesis of the 1-Boc-piperazine precursor and a proposed protocol for the synthesis of the target molecule.
Synthesis of 1-Boc-piperazine
The mono-protection of piperazine is a crucial first step. A common and efficient method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O.
Experimental Protocol: Synthesis of 1-Boc-piperazine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.
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Reagent Addition: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.0 to 1.1 equivalents) in the same solvent dropwise to the stirred piperazine solution.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
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Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-Boc-piperazine as a white to off-white solid.
Proposed Synthesis of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine
The target molecule can be synthesized through a standard amide coupling reaction between 1-Boc-piperazine and an activated form of 2-pyridinecarboxylic acid.
Proposed Experimental Protocol:
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Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-pyridinecarboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a peptide coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture at room temperature for 30-60 minutes to form the activated ester.
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Amide Coupling: To the activated carboxylic acid solution, add 1-Boc-piperazine (1.0 equivalent) followed by a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize the hydrochloride salt of EDC and to act as a proton scavenger.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
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Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-4-(2-pyridinylcarbonyl)-piperazine.
Key Reactions and Applications in Drug Discovery
The synthetic utility of 1-Boc-4-(2-pyridinylcarbonyl)-piperazine lies in the orthogonal reactivity of its two key functionalities: the Boc-protected nitrogen and the pyridinylcarbonyl moiety.
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Boc Deprotection: The Boc group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane) to reveal the free secondary amine of the piperazine ring. This allows for further functionalization, such as alkylation, arylation, or acylation, to build more complex molecular architectures.
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Scaffold for Bioactive Molecules: The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[4] The pyridinylcarbonyl group can also play a crucial role in biological activity, often participating in hydrogen bonding or metal chelation within a target protein's active site. Therefore, 1-Boc-4-(2-pyridinylcarbonyl)-piperazine serves as a valuable intermediate for the synthesis of a wide array of potential therapeutic agents. For instance, derivatives of piperazine are known to exhibit dual affinities for dopamine D2 and serotonin 5-HT1A receptors, which is a common strategy in the development of atypical antipsychotics.[5]
Characterization
Due to the limited availability of specific analytical data for 1-Boc-4-(2-pyridinylcarbonyl)-piperazine, the expected spectral characteristics are inferred from its structure and data for related compounds.
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¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protecting group at approximately 1.4-1.5 ppm. The piperazine ring protons would likely appear as multiplets in the range of 3.4-3.8 ppm. The aromatic protons of the pyridine ring would be observed in the downfield region, typically between 7.0 and 8.7 ppm.
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¹³C NMR: The carbon NMR spectrum would show a signal for the quaternary carbon of the Boc group around 80 ppm and the carbonyl of the Boc group around 154 ppm. The carbons of the piperazine ring would resonate in the 40-50 ppm range. The carbonyl carbon of the pyridinylcarbonyl group would be expected around 165-170 ppm, and the pyridine ring carbons would appear in the aromatic region (120-150 ppm).
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Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 292.16.
Safety and Handling
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Hazards: 1-Boc-piperazine is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is prudent to assume that 1-Boc-4-(2-pyridinylcarbonyl)-piperazine may have similar or additional hazards.
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Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. If handling the compound as a powder, a dust mask or respirator may be necessary to avoid inhalation.[1]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.[6]
References
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Ningbo Inno Pharmchem Co., Ltd. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]
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Sriram, D., & Yogeeswari, P. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ACS Omega, 4(9), 13773-13782. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of Step B: Tertbutyl 4-amino-1-piperazine carboxylate. Retrieved from [Link]
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Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]
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Protheragen. (n.d.). 4-Boc-piperazine-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
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NIST. (n.d.). Piperazine. Retrieved from [Link]
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PubChem. (n.d.). 1-Boc-4-ethoxycarbonyl piperazine. Retrieved from [Link]
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Chonan, T., et al. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580-1593. Retrieved from [Link]
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Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
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SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
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